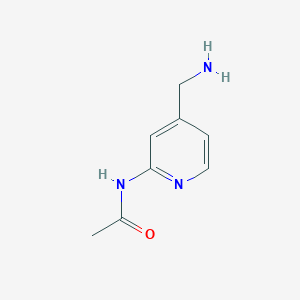
Butyl 2-((diphenylmethylene)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-((diphenylmethylene)amino)acetate typically involves the reaction of benzophenone imine with glycine tert-butyl ester hydrochloride in dichloromethane . The reaction mixture is stirred at room temperature for 24 hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis method mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-((diphenylmethylene)amino)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Butyl 2-((diphenylmethylene)amino)acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used as a dye in biological research.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Wirkmechanismus
The mechanism of action of Butyl 2-((diphenylmethylene)amino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions . The exact molecular targets and pathways involved in its action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-((diphenylmethylene)amino)acetate: This compound has a similar structure but with an ethyl group instead of a butyl group.
Methyl 2-((diphenylmethylene)amino)acetate: Similar to the above compound but with a methyl group.
2-((Diphenylmethylene)amino)acetonitrile: This compound has a nitrile group instead of an ester group.
Uniqueness
Butyl 2-((diphenylmethylene)amino)acetate is unique due to its specific ester group, which imparts different chemical properties and reactivity compared to its similar compounds .
Eigenschaften
Molekularformel |
C19H21NO2 |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
butyl 2-(benzhydrylideneamino)acetate |
InChI |
InChI=1S/C19H21NO2/c1-2-3-14-22-18(21)15-20-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3 |
InChI-Schlüssel |
ABUFVGLTCUJIHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13103385.png)








![Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B13103429.png)


